molecular formula C12H21NO4 B14026368 tert-butyl N-[5-(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-1-yl]carbamate

tert-butyl N-[5-(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-1-yl]carbamate

Cat. No.: B14026368
M. Wt: 243.30 g/mol
InChI Key: OKFXSRLMMZORRS-UHFFFAOYSA-N
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Description

tert-butyl N-[5-(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-1-yl]carbamate is a chemical compound with the CAS number 2920391-13-3 . It is known for its unique bicyclic structure, which includes a carbamate group and a hydroxymethyl group. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[5-(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-1-yl]carbamate typically involves the reaction of a bicyclic precursor with tert-butyl isocyanate. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the carbamate group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[5-(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-1-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butyl N-[5-(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-1-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[5-(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-1-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The hydroxymethyl group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[5-(aminomethyl)-3-oxabicyclo[3.1.1]heptan-1-yl]carbamate
  • tert-butyl N-[5-(methyl)-3-oxabicyclo[3.1.1]heptan-1-yl]carbamate

Uniqueness

tert-butyl N-[5-(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-1-yl]carbamate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl N-[5-(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-1-yl]carbamate

InChI

InChI=1S/C12H21NO4/c1-10(2,3)17-9(15)13-12-4-11(5-12,6-14)7-16-8-12/h14H,4-8H2,1-3H3,(H,13,15)

InChI Key

OKFXSRLMMZORRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(COC2)CO

Origin of Product

United States

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